molecular formula C7H6FNO B3030232 3-Fluoro-6-methylpyridine-2-carbaldehyde CAS No. 884495-48-1

3-Fluoro-6-methylpyridine-2-carbaldehyde

Cat. No. B3030232
CAS RN: 884495-48-1
M. Wt: 139.13
InChI Key: QZRIZGILKSORNO-UHFFFAOYSA-N
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Description

“3-Fluoro-6-methylpyridine-2-carbaldehyde” is a chemical compound that belongs to the class of organic compounds known as pyridinecarboxaldehydes . It is a derivative of pyridine, which is a six-membered ring with five carbon atoms and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of “3-Fluoro-6-methylpyridine-2-carbaldehyde” is characterized by the presence of a pyridine ring with a fluorine atom and a methyl group attached to it . The exact structure may require further investigation using advanced techniques such as Fourier transform infrared spectroscopy, Fourier transform Raman spectroscopy, and UV-visible spectroscopy .

Scientific Research Applications

Radiolabeling for Imaging Studies

The introduction of fluorine-18 (^18F) into pyridine derivatives enables the development of positron emission tomography (PET) imaging agents. These radiolabeled compounds allow non-invasive visualization of biological processes in vivo. Researchers have investigated synthetic routes to prepare ^18F-substituted pyridines, including derivatives of 3-Fluoro-6-methylpyridine-2-carbaldehyde , for applications in cancer diagnosis and other medical imaging studies .

Agrochemicals and Crop Protection

Fluorine-containing substituents are commonly incorporated into lead structures for agrochemicals. By introducing fluorine atoms into aromatic rings, researchers aim to enhance the physical, biological, and environmental properties of agricultural products. While not directly studied for this compound, the broader field of fluorinated agrochemicals underscores the importance of fluorine modifications in crop protection .

Material Science and Surface Modification

Fluorinated compounds often exhibit hydrophobicity and low surface energy. Researchers have explored their use in modifying surfaces, such as coatings, membranes, and sensors. While not specific to this compound, the general principles of fluorine-based surface modification apply, and further investigations could reveal novel applications.

properties

IUPAC Name

3-fluoro-6-methylpyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO/c1-5-2-3-6(8)7(4-10)9-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRIZGILKSORNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601266114
Record name 3-Fluoro-6-methyl-2-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601266114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-6-methylpyridine-2-carbaldehyde

CAS RN

884495-48-1
Record name 3-Fluoro-6-methyl-2-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884495-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-6-methyl-2-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601266114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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